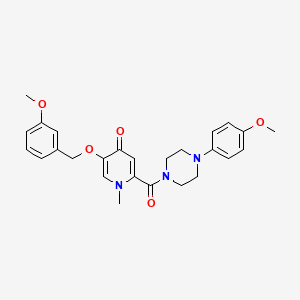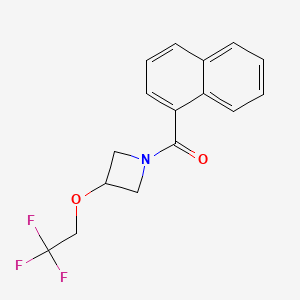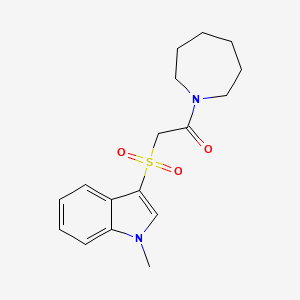![molecular formula C10H21ClN4O4 B2435620 [(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate CAS No. 50704-19-3](/img/structure/B2435620.png)
[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate is a useful research compound. Its molecular formula is C10H21ClN4O4 and its molecular weight is 296.75. The purity is usually 95%.
BenchChem offers high-quality [(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate and similar compounds are crucial for synthesizing various heterocyclic compounds. For instance, [3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]dimethylazanium salts are efficient precursors for creating trifluoromethyl-substituted azaheterocycles (Mityuk & Ryabukhin, 2020). Similarly, compounds with structural similarities are used in the synthesis of 1,4-dihydropyridine derivatives (Stanovnik et al., 2002).
Formation of Isoquinolines and Quinazolinium Salts
These compounds serve as intermediates in synthesizing diverse heteroaromatic compounds, such as isoquinolines and quinazolinium salts. For example, specific perchlorates react with amidines to yield 1,3,5-triazines and with N,N-dimethylamidines to produce pyrimidines. Moreover, certain perchlorate salts can form isoquinolines and quinazolinium salts upon reaction with suitable agents (Boyd, Lindley, & Nicolaou, 1984).
Nonlinear Optical Properties
These compounds have applications in understanding nonlinear optical properties. For instance, a study on 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one revealed its potential use in optical device applications due to its distinct nonlinear absorption behavior (Rahulan et al., 2014).
Pyridinium Salts and Fluorescence
The formation of pyridinium salts and their fluorescence properties is another area of research. The condensation of specific perchlorates with p-amino-benzaldehydes led to the discovery of compounds with unique UV/VIS spectral properties and fluorescent characteristics (Gawinecki, Dobosz, & Zakrzewska, 2004).
Synthesis of Pyrene Derivatives
The synthesis of pyrene derivatives is also a significant application. Asymmetric pyrene derivatives synthesized from similar compounds have shown promising results in studies of broadband nonlinear refraction, suggesting the potential for optimizing these materials into superior broadband nonlinear refractive materials (Wu et al., 2017).
properties
IUPAC Name |
[(E)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N4.ClHO4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOETWRXQTHIJFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=[N+](C)C)/N=CN(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)



![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)




![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)

![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2435558.png)
